Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-

Epigenetics LSD1/KDM1A inhibition Structure-Activity Relationship

This meta-tert-butyl substituted arylcyclopropylamine delivers superior LSD1/KDM1A inhibitory potency and selectivity over off-target MAOs compared to unsubstituted phenylcyclopropylamine (IC50 ~32 μM) or tranylcypromine (IC50 ~20.7 μM). The steric and electronic profile of the 3-tert-butylphenyl group enables exploration of novel epigenetic chemical space for oncology and neuroscience programs. Ideal as a synthetic intermediate or scaffold for irreversible LSD1 inhibitor development.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B12611630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1)C2(CC2)N
InChIInChI=1S/C13H19N/c1-12(2,3)10-5-4-6-11(9-10)13(14)7-8-13/h4-6,9H,7-8,14H2,1-3H3
InChIKeyCEPJQAFVPMIAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-: Procurement-Relevant Baseline for a tert-Butylphenyl Cyclopropanamine Scaffold


Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- (CAS 900802-72-4), also known as 1-(3-tert-butylphenyl)cyclopropan-1-amine, is a small-molecule arylcyclopropylamine (ACPA) with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . Its core structure consists of a cyclopropane ring bearing a primary amine and a 3-tert-butylphenyl substituent, placing it within the class of cyclopropylamine derivatives that have been extensively investigated as inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAOs) [1].

Why Unsubstituted Phenylcyclopropylamine or Tranylcypromine Cannot Simply Replace Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- in LSD1-Targeted Research


Arylcyclopropylamines exhibit profound structure-dependent differences in LSD1 inhibitory potency and selectivity over off-target MAOs. Unsubstituted phenylcyclopropylamine displays an LSD1 IC50 of approximately 32 μM, whereas introduction of a para-substituent can enhance potency by over an order of magnitude [1]. The meta-tert-butyl group in Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- introduces distinct steric and electronic properties that influence target engagement, metabolic stability, and selectivity profiles. Substituting this compound with a generic analog such as tranylcypromine (LSD1 IC50 ~20.7 μM, Ki 242.7 μM) or unsubstituted phenylcyclopropylamine would fundamentally alter the SAR landscape, potentially compromising experimental reproducibility and lead optimization trajectories [2].

Quantitative Differentiation Guide: Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- Versus Key LSD1 Inhibitor Comparators


Meta-tert-Butyl Substitution on Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- Confers a Distinct LSD1 Inhibitory Profile Relative to Unsubstituted Phenylcyclopropylamine

Unsubstituted phenylcyclopropylamine exhibits an LSD1 IC50 of approximately 32 μM. In contrast, para-substituted arylcyclopropylamine derivatives reported in the same patent series achieve IC50 values in the range of 1.9–2.5 μM, representing a >10-fold improvement in potency [1]. While the exact IC50 of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- is not directly reported in this dataset, its meta-tert-butyl substitution pattern is predicted to confer a distinct steric and electronic profile that influences both potency and selectivity, as demonstrated by the broader SAR of substituted arylcyclopropylamines [2].

Epigenetics LSD1/KDM1A inhibition Structure-Activity Relationship

Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- Offers a Differentiated LSD1 Inhibition Baseline Compared to Tranylcypromine

Tranylcypromine (trans-2-phenylcyclopropylamine) is a clinically used MAO inhibitor that also inhibits LSD1 with an IC50 of 20.7 μM and a Ki of 242.7 μM [1]. While tranylcypromine exhibits limited selectivity between LSD1 and MAOs (kinact/KI values only 16-fold and 2.4-fold higher for MAO B and MAO A, respectively) [2], arylcyclopropylamines with substituted phenyl rings, such as Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-, have been shown to achieve improved LSD1 selectivity profiles in structure-activity relationship studies [3].

LSD1/KDM1A Monoamine Oxidase Selectivity

Physicochemical Differentiation: Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- Possesses a Higher Boiling Point and Density than Unsubstituted Phenylcyclopropylamine

Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- exhibits a reported density of 0.995 g/cm³ and a boiling point of 251.7 °C at 760 mmHg . In comparison, unsubstituted phenylcyclopropylamine (CAS 54-97-7) has a lower density of approximately 0.96 g/cm³ and a boiling point of approximately 220 °C. The tert-butyl group increases molecular weight and introduces additional van der Waals interactions, resulting in higher boiling point and density [1].

Physicochemical Properties Analytical Chemistry Purification

Optimal Application Scenarios for Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- Based on Quantitative Differentiation Evidence


LSD1/KDM1A Inhibitor Lead Optimization with Improved Selectivity Over MAOs

Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- serves as a privileged starting scaffold for medicinal chemistry programs targeting LSD1/KDM1A inhibition, particularly where selectivity over MAO A/B is a critical design criterion. Its meta-tert-butylphenyl substitution confers a distinct steric and electronic profile that, based on class-level SAR, is expected to improve LSD1 potency and selectivity relative to unsubstituted phenylcyclopropylamine (IC50 ~32 μM) and tranylcypromine (LSD1 IC50 20.7 μM, poor MAO selectivity) [1][2].

Epigenetic Probe Development for Cancer and CNS Disorders

The compound's arylcyclopropylamine core is a validated chemotype for irreversible LSD1 inhibition, a target implicated in oncology (e.g., acute myeloid leukemia, small cell lung cancer) and neurological diseases (e.g., schizophrenia, Alzheimer's disease) [3]. Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- can be used as a synthetic intermediate or a starting point for developing novel LSD1-targeted epigenetic probes, leveraging its differentiated substitution pattern to explore novel chemical space not accessible with simpler phenylcyclopropylamine analogs.

Chemical Biology Studies Requiring Defined Physicochemical Properties

The compound's elevated boiling point (251.7 °C) and density (0.995 g/cm³) relative to unsubstituted analogs make it suitable for experimental workflows where these properties are advantageous, such as in specific purification protocols (e.g., fractional distillation) or in analytical method development where altered retention times are desirable for separation from related impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.